molecular formula C13H12ClN3 B1489324 2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1121625-27-1

2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1489324
M. Wt: 245.71 g/mol
InChI Key: VFUDDEGKULGUMP-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or uses in various fields such as medicine, industry, or research.



Synthesis Analysis

The synthesis of a compound refers to the process or reaction used to produce it. This can involve various chemical reactions, reagents, catalysts, and conditions. The yield, purity, and efficiency of the synthesis process are also important considerations.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, its stability under different conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Its chemical properties might include its acidity or basicity, redox potential, and reactivity with other compounds.


Scientific Research Applications

Pyrimidine derivatives are broadly applied in various therapeutic disciplines due to their high degree of structural diversity . They are reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity

    • Pyrimidine derivatives, such as imatinib, Dasatinib, and nilotinib, are well-established treatments for leukemia .
    • They are also used in the treatment of breast cancer and idiopathic pulmonary fibrosis .
  • Antimicrobial and Antifungal Activity

    • Pyrimidine derivatives have shown significant antimicrobial and antifungal properties .
  • Antiparasitic Activity

    • They are used in the treatment of various parasitic diseases .
  • Diuretic Activity

    • Some pyrimidine derivatives exhibit diuretic effects .
  • Antitumor Activity

    • They have been reported to have antitumor properties .
  • Antifilarial Activity

    • Pyrimidine derivatives have shown antifilarial activity .

The synthesis of these compounds often involves the use of synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents . Special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Safety And Hazards

The safety and hazards associated with a compound refer to its toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely.


Future Directions

Future directions could involve further studies to better understand the compound’s properties or reactions, potential applications in various fields, or modifications to its structure to improve its properties or activity.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-known compound, some of this information might not be available. It’s always important to refer to the latest research and safety data when working with chemical compounds.


properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-12-7-13(16-9-15-12)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUDDEGKULGUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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